molecular formula C23H23N3O4S B11252080 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11252080
M. Wt: 437.5 g/mol
InChI Key: XQILPBQVNBWTRU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazino]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused to a chromenone structure, with additional functional groups such as hydroxyethyl piperazine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazino]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.

    Coupling with Chromenone: The benzothiazole derivative is then coupled with a chromenone precursor through a condensation reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of Piperazine Group: The hydroxyethyl piperazine group is introduced via nucleophilic substitution, where the chromenone-benzothiazole intermediate reacts with 4-(2-hydroxyethyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazino]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of benzothiazole ketones or aldehydes.

    Reduction: Formation of benzothiazole alcohols or amines.

    Substitution: Formation of nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazino]methyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benz

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C23H23N3O4S/c27-12-11-25-7-9-26(10-8-25)14-17-19(28)6-5-15-13-16(23(29)30-21(15)17)22-24-18-3-1-2-4-20(18)31-22/h1-6,13,27-28H,7-12,14H2

InChI Key

XQILPBQVNBWTRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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